

4'-tert-Butyl-2,2,2-trifluoroacetophenone

molecular weight and formula

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Compound of Interest

Compound Name: 4'-tert-Butyl-2,2,2-trifluoroacetophenone

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An In-depth Technical Guide to **4'-tert-Butyl-2,2,2-trifluoroacetophenone**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-tert-Butyl-2,2,2-trifluoroacetophenone is an important fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl ($-\text{CF}_3$) group offers significant advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.^[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol grounded in the principles of Friedel-Crafts acylation, its reaction mechanism, anticipated spectroscopic data for structural verification, and its applications in modern research and development.

Core Physicochemical Properties

The fundamental properties of **4'-tert-Butyl-2,2,2-trifluoroacetophenone** are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

Property	Value	Source(s)
Chemical Formula	C ₁₂ H ₁₃ F ₃ O	[2][3]
Molecular Weight	230.23 g/mol	
CAS Number	73471-97-3	[3][4]
Appearance	Varies; typically a liquid or low-melting solid	N/A
Canonical SMILES	CC(C) (C)C1=CC=C(C=C1)C(=O)C(F) (F)F	
InChI Key	JGHXRQPPRZMKDB- UHFFFAOYSA-N	[3]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **4'-tert-Butyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of tert-butylbenzene.[5][6] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, which then reacts with the electron-rich aromatic ring. The tert-butyl group is a moderately activating, ortho, para-director; due to significant steric hindrance at the ortho position, the para-substituted product is overwhelmingly favored.

Causality of Reagent Selection

- tert-Butylbenzene (Substrate): The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted benzene.
- Trifluoroacetic Anhydride (Acylating Agent): This is a highly reactive source of the trifluoroacetyl electrophile. Its reactivity obviates the need to first synthesize the corresponding acyl chloride, streamlining the process.[7] The use of anhydrides in Friedel-Crafts reactions is a well-established methodology.[8][9]

- Aluminum Chloride (AlCl_3) (Lewis Acid Catalyst): AlCl_3 is a powerful and cost-effective Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion or a polarized complex, which is the key electrophile in the reaction.^[6]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.^[10]

Materials:

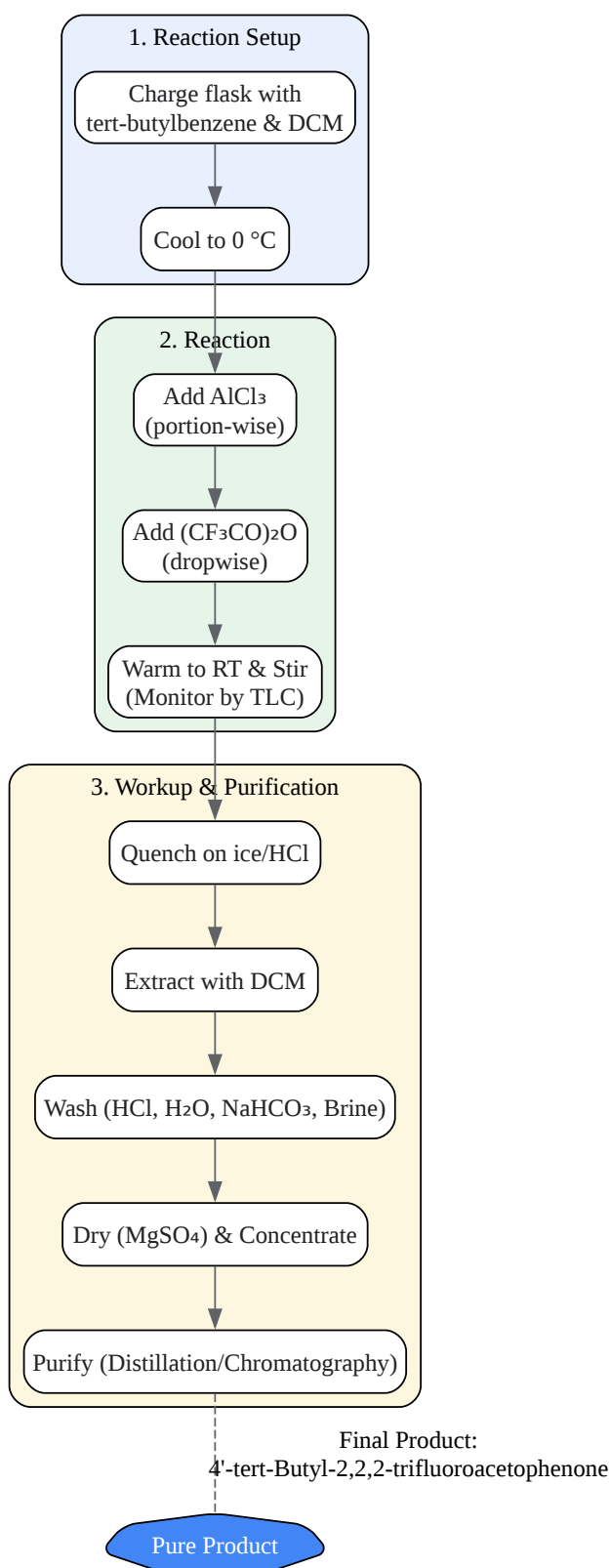
- tert-Butylbenzene
- Trifluoroacetic Anhydride ($(\text{CF}_3\text{CO})_2\text{O}$)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), 1 M aqueous solution
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) followed by tert-butylbenzene (1.0 eq).

- **Catalyst Addition:** Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl_3 , 1.1 eq) portion-wise. Rationale: This step is exothermic; slow addition at low temperature is crucial to control the reaction and prevent side reactions.
- **Acylating Agent Addition:** Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled exotherm and ensures efficient formation of the electrophilic species.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase. The process is highly exothermic and releases HCl gas, requiring extreme caution.
- **Workup & Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally, brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes bulk water.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.

- **Generation of the Electrophile:** The Lewis acid (AlCl_3) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing it and generating a highly electrophilic trifluoroacylium ion (or a strongly polarized complex).
- **Nucleophilic Attack:** The π -system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Rearomatization:** A weak base (e.g., $[\text{AlCl}_3(\text{OH})]^-$ from trace water or another molecule) abstracts a proton from the sp^3 -hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation on tert-butylbenzene.

Spectroscopic Characterization (Anticipated Data)

Verification of the final product's identity and purity is paramount. Based on the structure and data from analogous compounds such as 4'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone, the following spectral data are expected.^{[11][12]}

- ^1H NMR:
 - ~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
 - ~7.5-8.0 ppm (m, 4H): Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system). The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing trifluoroacetyl group.
- ^{13}C NMR:

- ~31 ppm: Signal for the methyl carbons of the tert-butyl group.
- ~35 ppm: Signal for the quaternary carbon of the tert-butyl group.
- ~116 ppm (q, $J \approx 290$ Hz): A quartet for the trifluoromethyl carbon ($-\text{CF}_3$) due to one-bond coupling with the three fluorine atoms.
- ~126-132 ppm: Signals for the aromatic carbons.
- ~180 ppm (q, $J \approx 35$ Hz): A quartet for the carbonyl carbon ($\text{C}=\text{O}$) due to two-bond coupling with the fluorine atoms.
- ^{19}F NMR:
 - A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
- Infrared (IR) Spectroscopy:
 - ~1700-1720 cm^{-1} : A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch.
 - ~1100-1350 cm^{-1} : Several strong absorption bands corresponding to the C-F bond stretches.

Applications in Research & Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "bioisostere" of a methyl group but with profoundly different electronic properties.^[1]

- **Metabolic Blocking:** The C-F bond is exceptionally strong. Introducing a $-\text{CF}_3$ group can block sites of oxidative metabolism, increasing a drug candidate's half-life and bioavailability.^[1]
- **Modulation of Physicochemical Properties:** The highly electronegative fluorine atoms can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize target binding and pharmacokinetic profiles.^{[1][13]}
- **Organocatalysis:** Trifluoroacetophenones, in general, have been identified as highly effective organocatalysts for various chemical transformations, most notably for epoxidation reactions

using hydrogen peroxide as a green oxidant.[14][15] The electron-withdrawing nature of the $-CF_3$ group activates the ketone, facilitating the catalytic cycle.

- **Synthetic Intermediate:** As a functionalized ketone, it is a precursor for a wide array of derivatives, including alcohols, amines, and heterocyclic structures, which are central to the synthesis of novel bioactive compounds.[16][17]

Safety and Handling

- **General Hazards:** Trifluoroacetophenones and related synthesis reagents can be irritants to the skin, eyes, and respiratory system.[10][18]
- **Handling:** All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Reaction Hazards:** The Friedel-Crafts reaction is exothermic, and the quenching step can be vigorous. Proper temperature control and cautious procedures are essential.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a valuable chemical entity with well-defined physical properties and a straightforward, scalable synthesis. Its unique combination of a sterically bulky tert-butyl group and an electron-withdrawing trifluoroacetyl moiety makes it a strategic building block for developing advanced materials, organocatalysts, and novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

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